molecular formula C24H39N3O2 B12745831 1,3,4-Oxadiazol-2-amine, 5-((3-pentadecylphenoxy)methyl)- CAS No. 117554-46-8

1,3,4-Oxadiazol-2-amine, 5-((3-pentadecylphenoxy)methyl)-

Cat. No.: B12745831
CAS No.: 117554-46-8
M. Wt: 401.6 g/mol
InChI Key: WKUOUUUSGAYKJP-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazol-2-amine, 5-((3-pentadecylphenoxy)methyl)- is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is part of the 1,3,4-oxadiazole family, which is known for its broad spectrum of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Preparation Methods

The synthesis of 1,3,4-oxadiazol-2-amine, 5-((3-pentadecylphenoxy)methyl)- typically involves the reaction of aryl hydrazides with various reagents. One common method is the reaction of aryl hydrazides with isoselenocyanato esters via cyclodeselenization in the presence of tetrahydrofuran (THF) and triethylamine (TEA) at optimized temperatures . Another method involves heating the compound in ethanol in the presence of sodium hydroxide and iodine in potassium iodide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,3,4-Oxadiazol-2-amine, 5-((3-pentadecylphenoxy)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin in the presence of potassium iodide, which can yield up to 97% of the desired product . The compound can also undergo substitution reactions with aryl or heteroaryl carboxylic acid derivatives via acid-catalyzed dehydrative cyclization . Major products formed from these reactions include various substituted oxadiazoles with potential biological activities.

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazol-2-amine, 5-((3-pentadecylphenoxy)methyl)- involves its interaction with various molecular targets and pathways. The compound can selectively interact with nucleic acids, enzymes, and globular proteins, contributing to its wide range of biological activities . For example, it can inhibit the activity of enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase, which are involved in cancer cell proliferation . The compound’s ability to inhibit these enzymes makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

1,3,4-Oxadiazol-2-amine, 5-((3-pentadecylphenoxy)methyl)- can be compared with other similar compounds in the 1,3,4-oxadiazole family. Similar compounds include 5-methyl-1,3,4-oxadiazol-2-amine and 5-((naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine . These compounds share similar structural features and biological activities but may differ in their specific pharmacological properties and mechanisms of action. The uniqueness of 1,3,4-oxadiazol-2-amine, 5-((3-pentadecylphenoxy)methyl)- lies in its long alkyl chain, which may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity .

Properties

CAS No.

117554-46-8

Molecular Formula

C24H39N3O2

Molecular Weight

401.6 g/mol

IUPAC Name

5-[(3-pentadecylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C24H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-21-17-15-18-22(19-21)28-20-23-26-27-24(25)29-23/h15,17-19H,2-14,16,20H2,1H3,(H2,25,27)

InChI Key

WKUOUUUSGAYKJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC2=NN=C(O2)N

Origin of Product

United States

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